1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
Description
1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole (CAS: 1082525-64-1) is a boronic ester-functionalized indazole derivative. Its molecular formula is C₁₈H₂₅BN₂O₃, with a molecular weight of 328.21 g/mol . The compound features a tetrahydropyranyl (THP) group at the indazole N1 position and a pinacol boronic ester at the C6 position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceuticals and agrochemicals .
Key applications include:
Properties
IUPAC Name |
1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-9-8-13-12-20-21(15(13)11-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSMJSODQLQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3C4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901124014 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158680-98-8 | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158680-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901124014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.
- IUPAC Name : 1-(tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Molecular Formula : C19H24BN3O3
- Molecular Weight : 353.23 g/mol
- CAS Number : 1003846-21-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit activity as a potential ligand for dopamine receptors, particularly the D1 receptor subtype. Studies indicate that modifications in the molecular structure can significantly influence the compound's efficacy and selectivity in activating signaling pathways associated with these receptors .
Pharmacological Properties
The compound has demonstrated several pharmacological properties:
- Dopamine Receptor Agonism : Research indicates that the compound may act as a biased agonist at dopamine D1 receptors. This means it preferentially activates certain signaling pathways over others, which could lead to therapeutic benefits in conditions like Parkinson's disease .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may provide neuroprotective effects in models of neurodegenerative diseases .
Synthesis and Optimization
A significant body of research has focused on synthesizing and optimizing derivatives of this compound. For instance:
- Synthesis Methodologies : A boronic acid-based strategy has been employed to synthesize various derivatives of indazole and pyridine scaffolds. This method allows for the incorporation of different substituents that can enhance biological activity .
- Structure-Activity Relationship (SAR) : Studies have demonstrated that specific modifications to the tetrahydropyran and dioxaborolane moieties can enhance the binding affinity and selectivity for dopamine receptors. For example, the introduction of specific functional groups has been shown to improve receptor activation profiles significantly .
In Vivo Studies
In vivo studies using rodent models have indicated that compounds similar to this compound exhibit robust antiparkinsonian effects. These findings support the potential use of such compounds in treating motor deficits associated with Parkinson's disease .
Comparative Analysis of Related Compounds
Scientific Research Applications
GSK-3β Inhibition
One of the primary applications of this compound involves its role as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various diseases, including Alzheimer's disease and diabetes. Compounds similar to 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole have demonstrated potent inhibition of GSK-3β activity in vitro, suggesting that this compound may also exhibit similar properties .
Anticancer Activity
Research indicates that indazole derivatives can possess anticancer properties. The compound's structural features may enhance its interaction with biological targets involved in cancer progression. In vitro studies have shown that certain indazole derivatives exhibit cytotoxic effects on various cancer cell lines .
Data Table: Summary of Biological Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| This compound | GSK-3β | Inhibitor | |
| Indazole Derivative X | Cancer Cell Lines | Cytotoxic |
Building Block for Drug Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for modifications that can lead to the development of novel pharmaceutical agents. The incorporation of the dioxaborolane moiety enhances reactivity in cross-coupling reactions such as Suzuki coupling .
Research Tool in Chemical Biology
Due to its specific inhibitory properties and structural characteristics, this compound can be utilized as a research tool to study biochemical pathways involving GSK-3β and other related kinases. It may help elucidate the mechanisms underlying various diseases and therapeutic strategies .
Case Study 1: GSK-3β Inhibition
A study investigated the structure–activity relationship (SAR) of several indazole derivatives against GSK-3β. The results indicated that modifications to the tetrahydropyran moiety significantly affected inhibitory potency. The tested compounds exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for diseases linked to GSK-3β dysregulation .
Case Study 2: Anticancer Activity Assessment
In another study focusing on the anticancer properties of indazole derivatives, researchers synthesized multiple analogs of this compound. These compounds were tested against several cancer cell lines, showing promising results with significant reductions in cell viability compared to untreated controls .
Comparison with Similar Compounds
Positional Isomers on the Indazole Core
Impact of Boronic Ester Position :
- C4 vs. C6 substitution : Positional isomerism affects electronic distribution and steric hindrance, influencing coupling efficiency in Suzuki reactions. C6-substituted derivatives generally exhibit higher reactivity due to reduced steric bulk .
- THP protection : The THP group stabilizes the indazole nitrogen, enhancing solubility in organic solvents and preventing undesired side reactions .
Heterocyclic Core Variations
Impact of Heterocycle :
Protecting Group Variations
Impact of Protecting Groups :
- THP vs. methyl : THP’s bulkiness improves solubility in polar solvents and protects reactive sites during synthesis, whereas methyl groups may lead to faster reaction kinetics .
- Stability : THP-protected derivatives are less prone to hydrolysis under basic conditions, making them suitable for multi-step syntheses .
Reactivity in Cross-Coupling Reactions
Preparation Methods
Starting Materials and Reagents
- 6-bromo-1H-indazole or substituted indazole derivatives as the halogenated precursor.
- Pinacol boronate esters as boron sources.
- Tetrahydropyran derivatives or reagents to introduce the tetrahydropyran ring via nucleophilic substitution.
- Palladium catalysts such as Pd2(dba)3 or PdCl2(dppf)·CH2Cl2.
- Bases like potassium carbonate or potassium phosphate.
- Solvents: mixtures of N,N-dimethylformamide (DMF), water, or 1,4-dioxane.
Representative Synthetic Procedure
A typical synthesis involves:
Formation of the N-(tetrahydropyran-2-yl)indazole intermediate:
- The indazole nitrogen is alkylated or protected with a tetrahydropyran group through nucleophilic substitution or addition reactions.
- Conditions: mild heating, inert atmosphere to prevent oxidation.
Suzuki-Miyaura Cross-Coupling to install the boronic ester:
- The 6-bromo-N-(tetrahydropyran-2-yl)indazole is reacted with bis(pinacolato)diboron or a boronic acid pinacol ester.
- Catalysts such as Pd2(dba)3 with phosphine ligands (e.g., PCy3HBF4) are used.
- Base: potassium phosphate or potassium carbonate.
- Solvent: 1,4-dioxane/water or DMF/water mixtures.
- Temperature: typically 80–95 °C.
- Reaction time: 12–16 hours under nitrogen atmosphere.
- After reaction completion, aqueous work-up and purification by column chromatography yield the target compound.
Example from Literature
In a documented synthesis, 6-bromo-1H-indazole was reacted with 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd2(dba)3 and PCy3HBF4 with K3PO4 base in 1,4-dioxane/water at 95 °C for 16 hours, yielding the boronate ester-substituted indazole derivative.
Another method uses PdCl2(dppf)·CH2Cl2 catalyst with potassium carbonate in DMF/water at 80 °C for 16 hours for similar coupling reactions.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd2(dba)3, PdCl2(dppf)·CH2Cl2 | 0.05–0.1 equiv. |
| Base | K3PO4, K2CO3 | 2–3 equivalents |
| Solvent | 1,4-dioxane/water, DMF/water | Mixtures optimize solubility |
| Temperature | 80–95 °C | Controlled heating |
| Reaction time | 12–16 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or argon | To prevent oxidation |
| Yield | Moderate to good (approx. 40–70%) | Depends on substrate purity and scale |
Research Findings and Notes on Reactivity
The presence of the tetrahydropyran ring at N-1 affects the electronic environment of the indazole, potentially enhancing selectivity in cross-coupling reactions.
The boronic acid pinacol ester group is stable under the reaction conditions and enables subsequent functionalization via Suzuki coupling, making this compound a versatile building block in medicinal chemistry and material science.
Purification is typically achieved by silica gel chromatography, often using petroleum ether/ethyl acetate gradients to separate isomers and impurities.
The compound’s synthesis is sensitive to moisture and oxygen; hence, inert atmosphere and dry solvents are critical for high yields and purity.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-alkylation or protection | Tetrahydropyran reagents | Mild heating, inert atmosphere | Formation of N-(tetrahydro-pyran-2-yl)indazole intermediate |
| 2 | Suzuki-Miyaura coupling | Pd catalyst, K3PO4 or K2CO3, boronic ester | 80–95 °C, 12–16 h, N2 atmosphere | Installation of 6-(4,4,5,5-tetramethyl-dioxaborolan-2-yl) group |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole?
- Methodological Answer : The compound can be synthesized via a two-step process involving protection of the indazole nitrogen with a tetrahydropyran (THP) group, followed by palladium-catalyzed Miyaura borylation. Key reaction conditions include the use of anhydrous tetrahydrofuran (THF) and toluene under inert atmospheres (e.g., nitrogen) to prevent boronate ester hydrolysis. For example, analogous protocols for pyrazole boronate esters employ THP protection with THF/toluene mixtures and [Pd(dppf)Cl₂] catalysts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the THP group (δ ~1.4–4.0 ppm for protons; δ ~20–70 ppm for carbons) and the dioxaborolane moiety (quaternary carbons at δ ~85 ppm) .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For related boronate esters, deviations >5 ppm may indicate impurities or isotopic interference .
- IR Spectroscopy : Verify the B-O stretching band (~1350–1310 cm⁻¹) and C-N/C-O vibrations from the indazole and THP groups .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : The boronate ester moiety enables efficient coupling with aryl/heteroaryl halides to synthesize biaryl scaffolds for medicinal chemistry .
- Protecting Group Strategies : The THP group stabilizes the indazole nitrogen during multi-step syntheses, as demonstrated in androgen receptor antagonist preparations .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in sealed, moisture-free containers. Boronate esters are prone to hydrolysis; use anhydrous solvents (e.g., THF, DCM) during handling and confirm purity via HPLC (>95% by area) before critical reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data, such as unexpected peaks in 1H NMR?
- Methodological Answer :
- Impurity Analysis : Compare experimental HRMS with theoretical values to detect byproducts (e.g., incomplete THP deprotection or boronate hydrolysis) .
- Dynamic Effects : For THP-protected compounds, variable-temperature NMR can resolve splitting caused by rotational restriction in the pyran ring .
- Isotopic Patterns : Use high-resolution mass spectrometry to distinguish between [M+H]+ and [M+Na]+ adducts, which may overlap in low-res MS .
Q. What strategies optimize reaction yields in Miyaura borylation for this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., [Pd(dppf)Cl₂] vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance turnover .
- Solvent Optimization : Replace THF with dioxane or diglyme for improved boronate stability .
- Stoichiometry : Use 1.2–1.5 equivalents of bis(pinacolato)diboron (B₂pin₂) to drive the reaction to completion .
Q. How can computational modeling aid in understanding the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model the electron density of the boronate ester to predict regioselectivity in cross-coupling reactions .
- Docking Studies : Simulate interactions between the indazole core and biological targets (e.g., kinase enzymes) to guide therapeutic applications .
Q. What are the challenges in modifying the THP protecting group for specific applications?
- Methodological Answer :
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
